N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(22)19-15-6-4-7-16(11-15)20-18(23)12-21-10-9-14-5-2-3-8-17(14)21/h2-11H,12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWVPBLQIBRCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide typically involves the reaction of 3-(acetylamino)aniline with 1H-indole-1-acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features :
- Indole ring : A bicyclic structure with a pyrrole ring fused to benzene, enabling π-π stacking and hydrogen bonding.
- Acetylamino group: Enhances solubility and modulates receptor binding.
- Phenyl spacer : Facilitates steric flexibility for interactions with biological targets.
Biological Activity :
The compound exhibits antimicrobial and anticancer properties, likely due to its ability to mimic tryptophan and bind to enzyme active sites or receptors . Unlike brominated derivatives, the absence of bromine in the parent compound may reduce halogen-mediated interactions but improve metabolic stability.
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Findings :
Role of Halogenation: Bromine at C4 () enhances receptor binding and enzyme modulation, likely due to increased electron-withdrawing effects and steric bulk. C6-bromo substitution () shifts activity toward antimicrobial effects, suggesting positional sensitivity in biological targets. The non-brominated parent compound retains anticancer activity but may exhibit reduced potency compared to halogenated analogs .
Substituent Effects: Methoxy groups () improve solubility and CNS penetration, enabling interactions with neurotransmitter receptors. Hydroxyimino-methyl derivatives () demonstrate superior antioxidant capacity due to radical-scavenging oxime groups.
Structural Flexibility: Methylation of the indole nitrogen () reduces metabolic degradation, prolonging biological half-life. Acetylamino vs. Methoxy: The acetylamino group in the target compound provides a balance between hydrophilicity and binding specificity compared to methoxy-substituted analogs .
Research Implications
- Drug Design : Bromination at specific indole positions (C4/C6) offers a tunable strategy for enhancing target selectivity.
- Antioxidant vs. Antimicrobial Activity : Structural modifications (e.g., oxime groups) can redirect indole-acetamide derivatives toward antioxidant applications .
- Metabolic Stability: Non-halogenated derivatives like the parent compound may offer advantages in pharmacokinetics despite slightly reduced potency.
Biological Activity
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound features an indole moiety and an acetylamino group, which contribute to its interaction with various biological targets. Understanding the biological activity of this compound is crucial for potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{16}N_{2}O_{2}, with a molecular weight of approximately 256.30 g/mol. Its structure includes:
- Indole Ring : A bicyclic structure known for its ability to interact with multiple biological targets.
- Acetylamino Group : Enhances solubility and can influence binding affinity to receptors.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Indole Moiety | Bicyclic structure, interacts with enzymes/receptors |
| Acetylamino Group | Enhances binding affinity |
| Molecular Weight | 256.30 g/mol |
Anticancer Activity
This compound has shown promising anticancer properties in various studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines, including colon (HT29), prostate (PC3), and lung (H460M) carcinoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study assessing the cytotoxicity of similar indole derivatives, compounds were incubated with cancer cell lines for 144 hours, followed by evaluation using the MTT assay. The results indicated significant cytotoxic effects at varying concentrations, highlighting the potential of these compounds in cancer therapy .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the indole moiety is believed to enhance membrane permeability, facilitating bacterial inhibition.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Moderate effectiveness |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Binding : The indole structure allows for interactions with neurotransmitter receptors, potentially influencing cellular signaling pathways.
Q & A
Basic: What are the primary synthetic routes for N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide, and how are purity/yield optimized?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Coupling of indole derivatives (e.g., 1H-indole) with activated acetamide intermediates under nucleophilic substitution conditions. For example, bromoacetamide derivatives are reacted with indole in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .
- Step 2: Introduction of the acetylamino group via acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄) .
- Optimization: Yield (60–85%) and purity (>95%) are enhanced by chromatographic purification (silica gel) and recrystallization from ethanol/water mixtures. Reaction temperatures (80–100°C) and stoichiometric ratios (1:1.2 indole:acetamide) are critical .
Basic: How does the structural configuration of this compound influence its biological activity?
Answer:
The indole moiety mimics tryptophan, enabling interactions with tryptophan-binding pockets in enzymes/receptors (e.g., serotonin receptors or cytochrome P450 isoforms) . The acetylamino group enhances solubility and stabilizes hydrogen bonding with target proteins. Key structural features include:
- Indole ring: Planar aromatic system for π-π stacking with hydrophobic residues.
- Acetamide linker: Facilitates conformational flexibility for target engagement.
- Substituent positions: Bromine or fluorine at the 4-position of indole (in analogs) increases electrophilicity and binding affinity .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) of this compound?
Answer:
Contradictions arise due to variability in assay conditions or target specificity. To address this:
- Standardize assays: Use consistent cell lines (e.g., HeLa for anticancer, RAW 264.7 for anti-inflammatory) and controls (e.g., IC₅₀ values for doxorubicin).
- Mechanistic studies: Perform RNA sequencing or proteomics to identify differentially expressed pathways (e.g., NF-κB inhibition for anti-inflammatory activity vs. apoptosis induction via Bcl-2 downregulation for anticancer effects) .
- Structural analogs: Compare activity of derivatives (e.g., bromo- vs. methoxy-substituted indoles) to isolate substituent-specific effects .
Advanced: What computational methods are effective in predicting the binding interactions of this compound with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen bond distances (<2.5 Å) .
- MD simulations: GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and solvent-accessible surface area (SASA) .
- QSAR models: Correlate substituent electronic properties (Hammett σ values) with activity to design optimized analogs .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm structure via chemical shifts (e.g., indole NH at δ 10–12 ppm, acetyl CH₃ at δ 2.1 ppm) .
- FT-IR: Identify amide C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 335.1 for C₁₈H₁₇N₃O₂) with <5 ppm error .
Advanced: How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?
Answer:
- Catalyst screening: Transition from homogeneous (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery and reduced waste .
- Flow chemistry: Implement continuous flow reactors to control exothermic reactions and improve heat transfer (yield increases by 10–15%) .
- Byproduct analysis: Use LC-MS to identify impurities (e.g., diacetylated byproducts) and adjust stoichiometry or reaction time .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity: Store in amber vials at −20°C to prevent photodegradation of the indole ring.
- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.
- pH stability: Maintain neutral conditions (pH 6–8); acidic/basic conditions hydrolyze the amide bond .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout models: Use CRISPR-Cas9 to delete putative targets (e.g., COX-2) and assess activity loss .
- Isothermal titration calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry (n) with purified proteins .
- Metabolomics: Track downstream metabolites (e.g., arachidonic acid derivatives) via LC-MS to confirm pathway modulation .
Basic: What are the solubility properties of this compound, and how do they affect in vitro assays?
Answer:
- Solubility: Moderately soluble in DMSO (50 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., 0.1% Tween-80) for cell-based assays .
- Stock solutions: Prepare in DMSO at 10 mM and dilute in culture media (<0.1% DMSO final) to avoid cytotoxicity .
Advanced: What strategies are effective in improving the pharmacokinetic profile of this compound?
Answer:
- Prodrug design: Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance oral bioavailability .
- Lipid nanoparticle encapsulation: Increase plasma half-life from 2 h to >6 h by reducing renal clearance .
- CYP inhibition assays: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to mitigate first-pass metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
